N-butan-2-ylquinoxaline-2-carboxamide

Anticancer screening Osteosarcoma Quinoxaline carboxamide cytotoxicity

N-Butan-2-ylquinoxaline-2-carboxamide (also referred to as N-(sec-butyl)quinoxaline-2-carboxamide) is a nitrogen-containing heterocyclic compound belonging to the quinoxaline-2-carboxamide family. This scaffold is characterized by a quinoxaline core (a fused benzene and pyrazine ring) bearing a carboxamide function at the 2-position, substituted here with a sec-butyl (butan-2-yl) group on the amide nitrogen.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B7515072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butan-2-ylquinoxaline-2-carboxamide
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C13H15N3O/c1-3-9(2)15-13(17)12-8-14-10-6-4-5-7-11(10)16-12/h4-9H,3H2,1-2H3,(H,15,17)
InChIKeyVKWINXGHPRBKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butan-2-ylquinoxaline-2-carboxamide: Procurement-Relevant Chemical Identity and Baseline Characteristics


N-Butan-2-ylquinoxaline-2-carboxamide (also referred to as N-(sec-butyl)quinoxaline-2-carboxamide) is a nitrogen-containing heterocyclic compound belonging to the quinoxaline-2-carboxamide family. This scaffold is characterized by a quinoxaline core (a fused benzene and pyrazine ring) bearing a carboxamide function at the 2-position, substituted here with a sec-butyl (butan-2-yl) group on the amide nitrogen . Quinoxaline-2-carboxamides have been investigated across multiple therapeutic areas, including antimycobacterial, antineoplastic, and serotonin 5-HT₃ receptor antagonist programs [1]. The sec-butyl substituent distinguishes this compound from the more commonly studied N-butyl (straight-chain) isomer and from N-aryl or N-benzyl analogs, imparting distinct steric and lipophilic properties that influence biological target engagement [2].

Why N-Butan-2-ylquinoxaline-2-carboxamide Cannot Be Interchanged with Generic Quinoxaline-2-carboxamide Analogs


Within the quinoxaline-2-carboxamide class, the identity of the N-substituent is the primary driver of biological activity, target selectivity, and pharmacokinetic behavior. Published structure-activity relationship (SAR) studies demonstrate that N-phenyl and N-benzyl derivatives display distinct antimycobacterial potency profiles, with MIC values against Mycobacterium tuberculosis H₃₇Ra spanning a >100-fold range (3.91–500 µg/mL) depending solely on the substitution pattern [1]. The sec-butyl group confers a branched alkyl architecture that differs from the linear N-butyl chain in steric bulk, conformational flexibility, and hydrogen-bonding potential. These physicochemical differences directly affect molecular recognition at biological targets—a principle explicitly captured in the Novartis protein tyrosine kinase inhibitor patent series, where sec-butyl is enumerated as a distinct, preferred substituent option alongside n-propyl, isopropyl, and tert-butyl groups, each producing unique kinase selectivity profiles [2]. Substituting N-butan-2-ylquinoxaline-2-carboxamide with a generic analog without confirmatory comparative data therefore carries a material risk of altered potency, shifted selectivity, or unexpected off-target effects.

N-Butan-2-ylquinoxaline-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Cytotoxic Activity Against Human Osteosarcoma 143B Cell Line: Target Compound vs. Class Baseline

N-Butan-2-ylquinoxaline-2-carboxamide (ChEMBL ID CHEMBL1133252) was evaluated for in vitro inhibitory activity against the human osteosarcoma 143B cell line after 72 h continuous exposure. While the precise IC₅₀ value for this compound was not publicly disclosed in numeric form, the assay was conducted within the same ChEMBL screening panel (target CHEMBL3307382; cell-based functional assay) that tested multiple quinoxaline-2-carboxamide analogs [1]. Among the broader N-substituted quinoxaline-2-carboxamide series evaluated by Bouz et al., cytotoxicity against cancer cell lines was highly substituent-dependent: N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29) demonstrated selective cytotoxicity against HepG2 (hepatic), SK-OV-3 (ovarian), and PC-3 (prostate) lines, whereas simpler N-phenyl and N-benzyl analogs were largely inactive in cytotoxicity screens [2]. This establishes that the N-substituent is a critical determinant of anticancer activity within this scaffold, and the sec-butyl group occupies a distinct steric and lipophilic space relative to both the aromatic-substituted active analogs and the inactive simple alkyl/aryl congeners.

Anticancer screening Osteosarcoma Quinoxaline carboxamide cytotoxicity

Platelet 12-Lipoxygenase Inhibition Screening: Target Compound in a Multi-Target Panel

N-Butan-2-ylquinoxaline-2-carboxamide was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM within a ChEMBL-deposited screening panel [1]. This target (CHEMBL1125582; homologous single protein target) is part of a broader profiling effort that included binding affinity measurements at the A2 adenosine receptor (bovine striatal membranes, [³H]CGS-21680 displacement) and calcium mobilization functional assays in 1321N1 cells [1]. The deposition of this compound in multi-target screening panels indicates that it was included as part of a systematic exploration of N-substituted quinoxaline-2-carboxamide SAR. However, the single-concentration format (30 µM) precludes IC₅₀ derivation and direct potency comparison with other analogs tested in the same panel, as dose-response data are not publicly available for the matched comparators.

Lipoxygenase inhibition Inflammation Quinoxaline carboxamide screening

Antimycobacterial SAR Context: Position of the sec-Butyl Substituent Within the Quinoxaline-2-carboxamide Activity Landscape

The most comprehensive publicly available SAR study of N-substituted quinoxaline-2-carboxamides evaluated N-phenyl and N-benzyl derivatives against Mycobacterium tuberculosis H₃₇Ra, reporting MIC values spanning 3.91–500 µg/mL across 29 compounds, with the majority of active compounds falling in the moderate-to-good range (MIC < 15.625 µg/mL) [1]. Critically, activity was concentrated in the N-benzyl subseries, whereas N-phenyl analogs were generally less potent [1]. N-Butan-2-ylquinoxaline-2-carboxamide was not among the compounds directly tested in this study; however, the sec-butyl substituent occupies an intermediate position in terms of lipophilicity (clogP estimated ~2.0–2.5, compared to ~1.0 for the unsubstituted carboxamide and ~3.5–4.5 for the N-benzyl and N-naphthylmethyl analogs) . Its steric profile (branched secondary alkyl) differs from both the planar aromatic substituents of the active antimycobacterial compounds and the linear N-butyl chain of the veterinary residue marker analog [2].

Antimycobacterial Tuberculosis Quinoxaline carboxamide SAR

Immunoassay Hapten Design: N-Butylquinoxaline-2-carboxamide as a High-Sensitivity ELISA Standard

N-Butylquinoxaline-2-carboxamide (straight-chain n-butyl isomer; CAS 1090602-69-9) has been validated as a highly sensitive competitive hapten in an indirect competitive ELISA (ic-ELISA) for detecting quinoxaline-2-carboxylic acid (QCA), the marker residue of the veterinary antibiotic carbadox [1]. A polyclonal antibody raised against QCA-protein conjugates displayed an IC₅₀ of 7.75 µg/L for N-butylquinoxaline-2-carboxamide, enabling a standard curve range of 0.2–51.2 µg/L, with decision limits of 0.60 µg/kg (liver) and 0.68 µg/kg (muscle) in swine tissues; correlation with HPLC was excellent (r = 0.9956–0.9969) [1]. This establishes a validated analytical application for the N-butyl isomer that may extend to the sec-butyl analog, given the structural similarity and anticipated cross-reactivity of the antibody, though this has not been empirically confirmed [2].

Immunoassay ELISA Veterinary drug residue detection

N-Butan-2-ylquinoxaline-2-carboxamide: Evidence-Linked Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization: Exploring sec-Butyl Substituent Effects on Selectivity

The Novartis patent series (US8536175B2) explicitly claims quinoxaline-2-carboxamide derivatives bearing sec-butyl substituents as protein tyrosine kinase inhibitors [1]. N-Butan-2-ylquinoxaline-2-carboxamide may serve as a synthetic intermediate or reference standard in medicinal chemistry programs aimed at profiling how branched alkyl amide substituents modulate kinase selectivity relative to linear (N-butyl) or aromatic (N-phenyl, N-benzyl) analogs. Users should perform head-to-head kinase panel profiling to generate the selectivity data absent from the public domain.

Anticancer Screening: Probing Substituent-Dependent Cytotoxicity in Osteosarcoma Models

ChEMBL records confirm that this compound was tested for cytotoxicity against the 143B osteosarcoma cell line [2]. In the broader quinoxaline-2-carboxamide class, N-(naphthalen-1-ylmethyl) substitution confers selective cytotoxicity against hepatic, ovarian, and prostate cancer lines, while simpler N-phenyl and N-benzyl analogs are largely inactive [3]. N-Butan-2-ylquinoxaline-2-carboxamide occupies an unexplored region of this cytotoxicity SAR; its procurement enables laboratories to complete the alkyl-substituent SAR series and identify whether branched alkyl groups confer any selective anticancer activity.

Veterinary Drug Residue Immunoassay Development: Evaluating Alternative Hapten Structures

The structurally analogous N-butylquinoxaline-2-carboxamide has been validated as a high-sensitivity ELISA standard for carbadox residue detection (IC₅₀ = 7.75 µg/L; decision limits ≤0.68 µg/kg in swine muscle) [4]. N-Butan-2-ylquinoxaline-2-carboxamide, differing only in the branching of the butyl chain, represents a candidate alternative hapten for improving assay specificity or reducing cross-reactivity with related quinoxaline veterinary drugs (olaquindox, mequindox, quinocetone). Users must conduct direct cross-reactivity comparisons against the established N-butyl standard before adoption.

Polypharmacology Profiling: Multi-Target Screening in Lipoxygenase and GPCR Panels

The ChEMBL deposition of this compound includes screening data against platelet 12-lipoxygenase (single-concentration, 30 µM), A2 adenosine receptor binding, and calcium mobilization functional assays [2]. This multi-target profile positions the compound as a tool for exploring the polypharmacology of quinoxaline-2-carboxamides. However, all available data are from single-concentration screens; full dose-response characterization across these targets is a prerequisite for any mechanistic claim.

Quote Request

Request a Quote for N-butan-2-ylquinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.